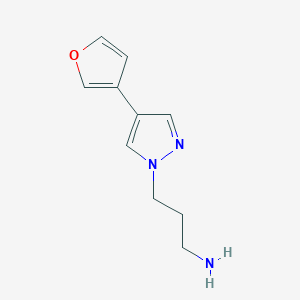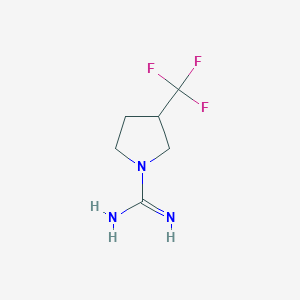
3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine
Overview
Description
3-(4-(Furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine is an intriguing compound characterized by a furan ring linked to a pyrazole, which is further connected to a propylamine group. This structure endows it with unique chemical properties, making it significant in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine typically involves multi-step organic synthesis:
Synthesis of 4-(furan-3-yl)-1H-pyrazole from furfuraldehyde and hydrazine.
Alkylation of the pyrazole nitrogen with 3-bromopropylamine under basic conditions to obtain the target compound.
Industrial Production Methods: While specific industrial methods are proprietary, large-scale synthesis would likely follow similar synthetic routes, optimized for yield and purity, possibly employing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Conversion of the amine group to a nitroso or nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The furan ring can be hydrogenated to tetrahydrofuran under catalytic conditions.
Substitution: The amino group can be replaced with other functional groups through reactions with appropriate reagents such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acyl chlorides, sulfonyl chlorides, under anhydrous conditions and base catalysis.
Major Products
Oxidized derivatives (nitroso/nitro compounds).
Hydrogenated products (tetrahydrofuran derivatives).
Substituted derivatives (acylated or sulfonylated products).
Scientific Research Applications
3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine has diverse applications:
Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Potential use in studying enzyme interactions and binding affinity due to its structural features.
Medicine: Investigation as a pharmacophore for designing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The compound’s effects are dependent on its interaction with molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels where the furan and pyrazole moieties offer binding sites.
Pathways Involved: It can modulate biochemical pathways by mimicking or inhibiting natural substrates, potentially altering signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(furan-3-yl)-1H-pyrazole: Lacks the propylamine group, impacting its reactivity and interaction with biological targets.
3-(4-phenyl-1H-pyrazol-1-yl)propan-1-amine: Substitutes furan with a phenyl group, altering aromatic character and binding properties.
Uniqueness
Hope you found this dive into 3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine as fascinating as I did. Anything else you're curious about?
Properties
IUPAC Name |
3-[4-(furan-3-yl)pyrazol-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-3-1-4-13-7-10(6-12-13)9-2-5-14-8-9/h2,5-8H,1,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPBNGKNRVBOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490923.png)







![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1490936.png)
![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490937.png)
